3-Chloro-2,5,6-trifluoro-4-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2,5,6-trifluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C(_6)H(_3)ClF(_3)NO. This compound is notable for its unique combination of chlorine, fluorine, and methoxy substituents on the pyridine ring, which imparts distinct chemical and physical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5,6-trifluoro-4-methoxypyridine typically involves the introduction of chlorine, fluorine, and methoxy groups onto a pyridine ring. One common method includes the following steps:
Starting Material: The synthesis often begins with a pyridine derivative that already contains some of the desired substituents.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Chlorination: Chlorine can be introduced using reagents like thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)).
Methoxylation: The methoxy group is typically introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,5,6-trifluoro-4-methoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Chloro-2,5,6-trifluoro-4-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5,6-trifluoro-4-methoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,5,6-Trifluoro-4-methoxypyridine: Lacks the chlorine substituent, which can affect its reactivity and applications.
3-Chloro-4-methoxypyridine: Does not contain fluorine atoms, resulting in different chemical properties.
2,5,6-Trifluoropyridine: Lacks both the chlorine and methoxy groups, leading to distinct reactivity and uses.
Uniqueness
3-Chloro-2,5,6-trifluoro-4-methoxypyridine is unique due to its specific combination of substituents, which imparts a balance of electronic and steric effects. This makes it a valuable compound for various synthetic and research applications, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C6H3ClF3NO |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
3-chloro-2,5,6-trifluoro-4-methoxypyridine |
InChI |
InChI=1S/C6H3ClF3NO/c1-12-4-2(7)5(9)11-6(10)3(4)8/h1H3 |
InChI Key |
XHZYRKNPBZYYDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=C1Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.